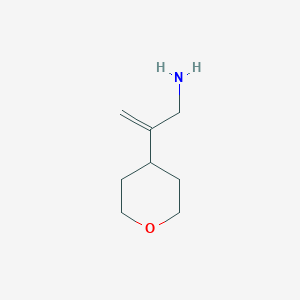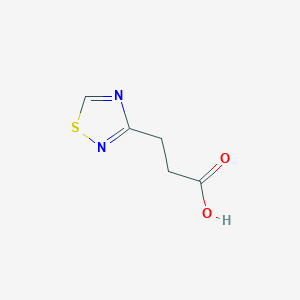![molecular formula C11H23NO B15279613 2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol CAS No. 53443-98-4](/img/structure/B15279613.png)
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of a cyclohexyl ring substituted with three methyl groups and an aminoethanol group, which imparts specific chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol typically involves the reaction of 3,3,5-trimethylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 3,3,5-Trimethylcyclohexylamine and ethylene oxide.
Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactors: Continuous flow reactors are used to maintain consistent reaction conditions.
Purification: The product is purified using distillation or crystallization techniques to remove any impurities.
化学反応の分析
Types of Reactions
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and oxides.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
作用機序
The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: It may interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
類似化合物との比較
Similar Compounds
3,3,5-Trimethylcyclohexyl Acrylate: Similar in structure but differs in functional groups and reactivity.
3,3,5-Trimethylcyclohexylamine: Shares the cyclohexyl ring but lacks the aminoethanol group.
2-[(3,3,5-Trimethylcyclohexyl)amino]acetamide: Similar structure with different functional groups.
Uniqueness
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
53443-98-4 |
|---|---|
分子式 |
C11H23NO |
分子量 |
185.31 g/mol |
IUPAC名 |
2-[(3,3,5-trimethylcyclohexyl)amino]ethanol |
InChI |
InChI=1S/C11H23NO/c1-9-6-10(12-4-5-13)8-11(2,3)7-9/h9-10,12-13H,4-8H2,1-3H3 |
InChIキー |
VWGCGVDEQCNKNZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(C)C)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


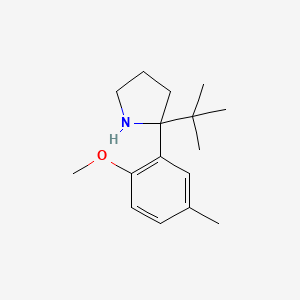
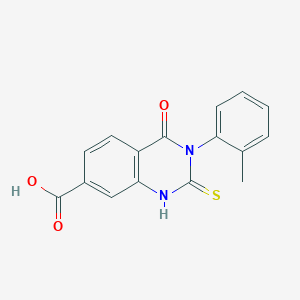
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
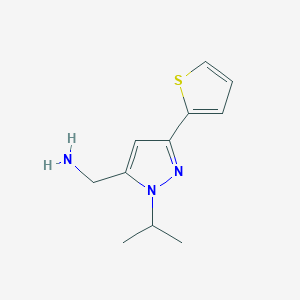
![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)


![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
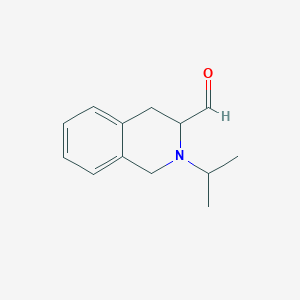
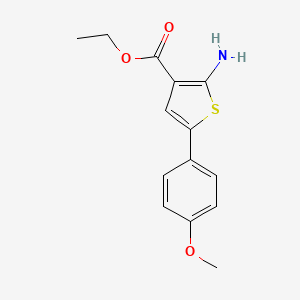
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)
